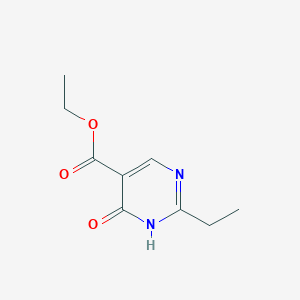

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBWCOYHPFTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494281 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64179-80-2 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Mechanistic Insights

Biginelli Reaction Variants

The Biginelli reaction—a three-component condensation involving aldehydes, β-ketoesters, and urea/thiourea—is the primary method for synthesizing dihydropyrimidines. For ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, modifications to the standard Biginelli protocol are required to introduce the ethyl group at position 2.

Key Reactants and Conditions

| Component | Role in Reaction | Example Reagents |

|---|---|---|

| β-Ketoester | Provides position 5 substituent (ester) | Ethyl acetoacetate or analogs |

| Aldehyde | Introduces position 4 substituent | Propanal (for ethyl group at position 2) |

| Urea/Thiourea | Supplies nitrogen atoms for ring closure | Urea (oxo group) or thiourea (thioxo group) |

| Catalyst | Accelerates cyclocondensation | CeCl₃, DIPEAc, or Brønsted/Lewis acids |

While the standard Biginelli reaction yields dihydropyrimidinones with substituents at positions 4 and 5, achieving an ethyl group at position 2 requires non-aromatic aldehydes or alternative β-ketoesters. For instance, propanal (CH₃CH₂CHO) may introduce an ethyl chain at position 4, but positional isomerism complicates direct synthesis.

Catalytic Systems

Efficient catalysis is critical for high yields and reduced reaction times.

Comparison of Catalysts

DIPEAc (diisopropylethylammonium acetate) stands out for its high efficiency in solvent-free conditions, enabling rapid cyclization at room temperature. In contrast, CeCl₃ provides moderate yields but requires prolonged heating.

Structural Optimization Strategies

Substituent Effects on Reactivity

The ethyl group at position 2 influences both electronic and steric factors:

- Electronic Effects : The ethyl group’s electron-donating nature may stabilize intermediates during cyclization.

- Steric Effects : Bulky substituents can hinder ring closure, necessitating optimized catalysts or solvents.

Case Study: Ethyl 6-Ethyl-2-Oxo Derivatives

In, ethyl 6-ethyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate was synthesized using CeCl₃, demonstrating that aliphatic substituents at position 6 are achievable. This suggests that positional adjustments in the β-ketoester or aldehyde could yield the target compound.

Alternative Synthetic Approaches

For compounds resistant to traditional Biginelli conditions, alternative methods include:

Multicomponent Reactions with Modified Urea Derivatives

Using O-methylisourea hemisulfate salt (11 ) enables access to 4,4-disubstituted dihydropyrimidinones, which are otherwise challenging to synthesize. This method could be adapted for ethyl 2-ethyl-6-oxo derivatives by varying the β-ketoester or aldehyde.

Alkylation Post-Cyclization

Introducing the ethyl group via S-alkylation or nucleophilic substitution on a pre-formed dihydropyrimidine core. For example, reacting a thioxo intermediate with ethyl halides, followed by oxidation to the oxo form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6 of the pyrimidine core. Key comparisons include:

Key Observations :

- Substituent Effects on Reactivity : The ethyl group at C2 in the target compound reduces steric hindrance compared to bulkier aryl groups (e.g., phenyl or benzoxazolyl), enabling smoother cyclocondensation reactions .

- Biological Activity: Pyridyl and triazolyl substituents at C2 enhance bioactivity, as seen in compounds like ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, which exhibits positive inotropic effects . In contrast, the target compound’s ethyl group may limit direct interactions with biological targets.

Physicochemical Properties

- Crystallinity : The ethyl group at C2 contributes to moderate crystallinity, as evidenced by single-crystal X-ray data for related compounds (e.g., ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate) .

- Solubility : Esters with polar substituents (e.g., hydroxy or pyridyl) show improved aqueous solubility compared to the hydrophobic ethyl variant .

Pharmacological Potential

While the target compound lacks direct pharmacological data, its analogues highlight structure-activity trends:

- Anti-inflammatory Activity : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits marked anti-inflammatory effects due to its fused thiazole ring .

- Cardiotonic Effects: Pyridyl-substituted derivatives demonstrate inotropic activity, though less potent than milrinone .

Biological Activity

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 64179-80-2

- Melting Point : 170-171 °C

The compound features a pyrimidine ring structure, which is critical for its biological activity. Pyrimidines are known to interact with various biological targets, influencing several biochemical pathways.

This compound exhibits its biological effects through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity.

- Neuroprotective Effects : Some studies suggest that this compound can protect neuronal cells from damage, potentially through anti-inflammatory pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, demonstrate antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as Zika and Dengue, with EC50 values indicating significant potency at low concentrations .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can significantly reduce inflammation markers in vitro and in vivo models. For example, it has been compared favorably against standard anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | IC50 Values |

|---|---|---|---|

| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine | C₉H₁₁N₂O₃ | Antiviral | 2.4 μM |

| Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine | C₁₀H₁₂N₂O₃ | Anticancer | 1.96 μM |

| Ethyl 2-(substituted phenyl)-6-oxo-pyrimidines | Varies | Anti-inflammatory | Varies |

This table illustrates how ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine compares to other pyrimidine derivatives in terms of chemical structure and biological efficacy.

Study on Antiviral Efficacy

In a study focused on antiviral activity against Zika virus (ZIKV), ethyl 2-ethyl-6-oxo derivatives were tested for their ability to inhibit viral replication. Results indicated an EC50 value of approximately 1.4 μM for related compounds, suggesting potential for therapeutic development against viral infections .

Evaluation of Anti-cancer Activity

A comprehensive evaluation of the cytotoxic effects of ethyl 2-ethyl derivatives on various cancer cell lines revealed that certain modifications to the pyrimidine structure significantly enhanced potency. For instance, modifications led to IC50 values as low as 4.92 μM against HepG2 cells .

Q & A

Q. How does the compound’s electronic structure influence material science applications?

- Conjugated π-systems in the pyrimidine ring enable fluorescence (λₑₘ = 450 nm) and charge transport.

- Substituents like methoxy groups alter HOMO-LUMO gaps (calculated via DFT), affecting conductivity in organic semiconductors .

Methodological Notes

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters clarify thermal motion in the pyrimidine ring .

- Bioassays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate results with qRT-PCR/Western blotting .

- Synthetic Reproducibility : Document reaction pH and stirring rates to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.